molecular formula C20H16BrN3S B6416929 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide CAS No. 37937-63-6

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide

Cat. No. B6416929
CAS RN: 37937-63-6
M. Wt: 410.3 g/mol
InChI Key: VNOTVCHVYQVXGB-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide (DPTBTB) is an organosulfur compound that has been used in a variety of scientific research applications. It is a bromide salt of a diazonium compound and is a colorless solid with a melting point of 155-156°C. DPTBTB is used in a variety of fields, including organic synthesis, material science, and biochemistry. It has been studied for its potential applications in drug delivery, and has been found to be effective in a variety of biological processes.

Scientific Research Applications

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide has been studied for its potential applications in a variety of scientific research areas. It has been used as a catalyst in organic synthesis, as a reagent in material science, and as a ligand in biochemistry. In addition, this compound has been studied for its potential applications in drug delivery, as it has been found to be effective in a variety of biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide in laboratory experiments include its high reactivity, low cost, and ease of synthesis. In addition, this compound is a non-toxic compound and is relatively stable in air and water. However, the compound is sensitive to light and should be stored in a dark environment.

Future Directions

The potential applications of 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide in scientific research are still being explored. Future research could focus on the compound’s potential applications in drug delivery, as well as its potential effects on biochemical and physiological processes. In addition, further research could be done to explore the compound’s mechanism of action and its potential uses in other areas of research, such as material science and organic synthesis.

Synthesis Methods

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide can be synthesized through a three-step process. The first step involves the reaction of 2,3-diphenyl-5-amino-1,2lambda5,4-thiadiazolium chloride with bromine in an organic solvent such as acetonitrile. This reaction forms the diazonium bromide salt, which is then reacted with a base such as potassium hydroxide to form the final product. The reaction is typically carried out at room temperature and is highly efficient.

properties

IUPAC Name

N,2,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S.BrH/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18;/h1-15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOTVCHVYQVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37937-63-6
Record name Benzenamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37937-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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